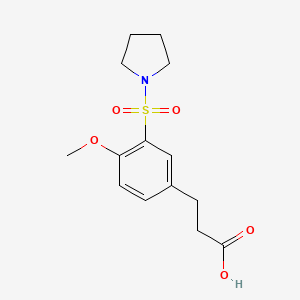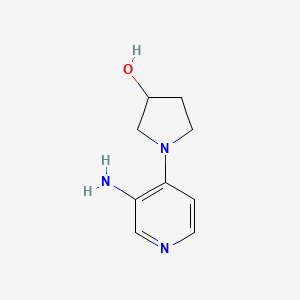
1-(3-Aminopyridin-4-yl)pyrrolidin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Aminopiridin-4-il)pirrolidin-3-ol es un compuesto químico con la fórmula molecular C9H13N3O. Se caracteriza por la presencia de un anillo pirrolidina y una porción aminopiridina.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 1-(3-Aminopiridin-4-il)pirrolidin-3-ol normalmente implica la reacción de 3-aminopiridina con un derivado de pirrolidina adecuado. Un método común es la aminación reductora de 3-aminopiridina con pirrolidin-3-ona en condiciones de hidrogenación utilizando un catalizador como paladio sobre carbono (Pd/C). La reacción se lleva a cabo en un solvente como etanol a temperaturas elevadas .
Métodos de Producción Industrial
Los métodos de producción industrial para este compuesto pueden involucrar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y condiciones de reacción optimizadas puede mejorar la eficiencia y el rendimiento del proceso. Además, se emplean técnicas de purificación como la recristalización y la cromatografía para obtener productos de alta pureza .
Análisis De Reacciones Químicas
Tipos de Reacciones
1-(3-Aminopiridin-4-il)pirrolidin-3-ol se somete a varias reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse para formar los N-óxidos correspondientes utilizando agentes oxidantes como el peróxido de hidrógeno o el ácido m-cloroperbenzoico.
Reducción: La reducción del compuesto se puede lograr utilizando agentes reductores como el hidruro de litio y aluminio (LiAlH4) o el borohidruro de sodio (NaBH4).
Reactivos y Condiciones Comunes
Oxidación: Peróxido de hidrógeno, ácido m-cloroperbenzoico.
Reducción: Hidruro de litio y aluminio, borohidruro de sodio.
Sustitución: Reactivos halogenados, nucleófilos.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones incluyen N-óxidos, derivados reducidos y compuestos de piridina sustituidos .
Aplicaciones Científicas De Investigación
1-(3-Aminopiridin-4-il)pirrolidin-3-ol tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas.
Biología: El compuesto se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se están llevando a cabo investigaciones para explorar su potencial como intermedio farmacéutico en el desarrollo de fármacos.
Industria: Se utiliza en la producción de productos químicos especiales y como reactivo en varios procesos industriales.
Mecanismo De Acción
El mecanismo de acción de 1-(3-Aminopiridin-4-il)pirrolidin-3-ol implica su interacción con objetivos moleculares específicos. La porción aminopiridina puede interactuar con enzimas y receptores, modulando su actividad. El anillo pirrolidina contribuye a la estabilidad general del compuesto y la afinidad de unión. Las rutas y objetivos exactos dependen de la aplicación específica y el contexto de uso .
Comparación Con Compuestos Similares
Compuestos Similares
1-(4-Aminopiridin-3-il)pirrolidin-3-ol: Estructura similar pero con diferente isomería posicional.
3-(1-Pirrolidinil)-1-propanol: Contiene un anillo pirrolidina pero con un sustituyente diferente.
Pirrolidin-2-ona: Un derivado de pirrolidina más simple con diferentes grupos funcionales.
Singularidad
1-(3-Aminopiridin-4-il)pirrolidin-3-ol es único debido a la posición específica de las porciones aminopiridina y pirrolidina, que confieren propiedades químicas y biológicas distintas. Esta singularidad lo convierte en un compuesto valioso para diversas aplicaciones de investigación e industriales .
Propiedades
Fórmula molecular |
C9H13N3O |
|---|---|
Peso molecular |
179.22 g/mol |
Nombre IUPAC |
1-(3-aminopyridin-4-yl)pyrrolidin-3-ol |
InChI |
InChI=1S/C9H13N3O/c10-8-5-11-3-1-9(8)12-4-2-7(13)6-12/h1,3,5,7,13H,2,4,6,10H2 |
Clave InChI |
XLJVXHSUZCBTCB-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CC1O)C2=C(C=NC=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



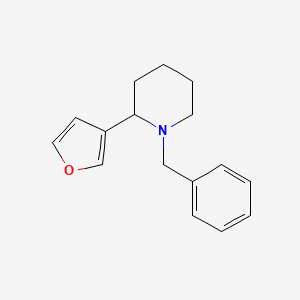
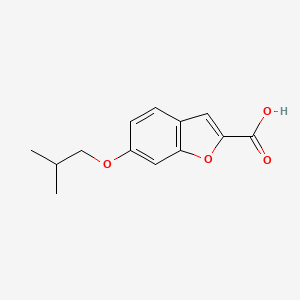
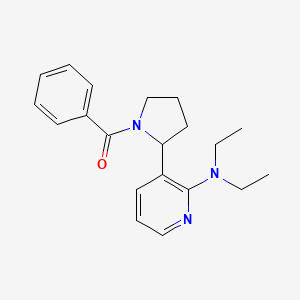

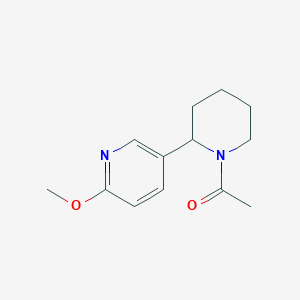
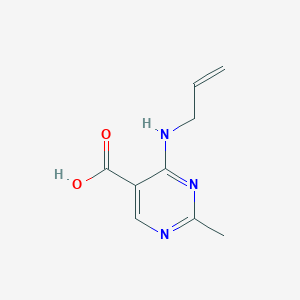


![2-(3,4-Dichlorophenyl)benzo[d]oxazole-5-carbaldehyde](/img/structure/B11810299.png)



